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molecular formula C7H5FN2O3 B1321429 2-Fluoro-4-nitrobenzamide CAS No. 350-32-3

2-Fluoro-4-nitrobenzamide

Cat. No. B1321429
M. Wt: 184.12 g/mol
InChI Key: MPYXSYLXWAVLLK-UHFFFAOYSA-N
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Patent
US08716310B2

Procedure details

2-fluoro-4-nitrobenzamide (E335) was dissolved in EtOH under Ar and 10% Pd/C added. The reaction was pump-purged with H2 and left stirring at room temperature overnight. The catalyst was removed by filtration and the reaction concentrated to give pure 4-amino-2-fluorobenzamide (E336).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]>CCO.[Pd]>[NH2:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([NH2:6])=[O:5])=[C:2]([F:1])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The reaction was pump-purged with H2
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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